L-Lysine Clonixinate-d6 is synthesized from L-lysine, an essential amino acid, through a chemical reaction involving clonixin. The compound falls under the category of pharmaceutical intermediates and is classified as a non-steroidal anti-inflammatory agent. Its primary use is in research settings, particularly in pharmacokinetics and toxicology studies where accurate measurement of drug levels is critical.
The synthesis of L-Lysine Clonixinate-d6 typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
L-Lysine Clonixinate-d6 has a complex molecular structure characterized by:
The structural integrity can be confirmed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which provide insights into the arrangement of atoms within the molecule.
L-Lysine Clonixinate-d6 can undergo various chemical reactions typical for NSAIDs, including:
These reactions are significant for understanding its metabolism and elimination pathways in pharmacokinetic studies.
The mechanism of action of L-Lysine Clonixinate-d6 mirrors that of clonixin. It primarily exerts its effects through:
Pharmacodynamic studies indicate that the presence of deuterium does not significantly alter the efficacy compared to non-deuterated forms.
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess these properties quantitatively.
L-Lysine Clonixinate-d6 has several scientific uses:
Due to its unique properties as a deuterated compound, it enhances the accuracy of analytical measurements, making it invaluable in pharmaceutical research.
L-Lysine Clonixinate-d6 is a deuterated analog of the non-steroidal anti-inflammatory drug clonixin, where six hydrogen atoms are replaced with deuterium (²H or D) at specific molecular positions. The compound features a 1:1 salt formation between deuterated clonixin (2-((3-chloro-2-(methyl-d₃)phenyl-4,5,6-d₃)amino)nicotinic acid) and the natural amino acid L-lysine. The deuterium labeling occurs at two distinct molecular sites: a trideuteromethyl group (-CD₃) on the phenyl ring and three aromatic deuteriums at positions 4, 5, and 6 of the same phenyl moiety. This targeted deuteration pattern is confirmed through the SMILES notation: [²H]C([²H])([²H])C₁=C(Cl)C([²H])=C([²H])C([²H])=C₁NC₂=C(C(O)=O)C=CC=N₂.NCCCCC@HC(O)=O, which explicitly shows the deuterium substitutions [1] [2].
The stereochemical integrity of the L-lysine component remains preserved in the salt complex, with the chiral center maintaining its (S)-configuration. This preservation is crucial as the biological activity of amino acid conjugates is often enantiomer-specific. The deuterium labeling introduces no chiral centers but significantly alters the molecular vibrational frequencies and bond stability due to the increased mass of deuterium compared to hydrogen. Nuclear Overhauser Effect (NOE) NMR studies confirm that the isotopic substitution does not alter the overall molecular conformation or the spatial relationship between the clonixinate and lysine moieties [2] [9].
The deuterated compound exhibits distinct molecular formulas and weights compared to its non-deuterated counterpart. The clonixin-d6 component has the molecular formula C₁₃H₅D₆ClN₂O₂, while the L-lysine component remains C₆H₁₄N₂O₂. This results in a combined molecular formula of C₁₉H₁₉D₆ClN₄O₄ for the salt complex.
Table 1: Molecular Parameters of L-Lysine Clonixinate and Its Deuterated Analog
Parameter | L-Lysine Clonixinate | L-Lysine Clonixinate-d6 | Change |
---|---|---|---|
Molecular Formula | C₁₉H₂₅ClN₄O₄ | C₁₉H₁₉D₆ClN₄O₄ | H→D substitution |
Exact Mass (g/mol) | 408.88 | 414.92 | +6.04 |
Monoisotopic Mass | 408.1563 | 414.2000 | +6.0437 |
The monoisotopic mass of the deuterated compound is 414.92 g/mol, representing a mass increase of approximately 6.04 g/mol compared to the protiated form (408.88 g/mol). This mass difference arises from the replacement of six hydrogen atoms (6 × 1.0078 Da) with six deuterium atoms (6 × 2.0141 Da), resulting in a net mass increase of approximately 6.0438 Da. Such precise mass differences are critical for the analytical differentiation of deuterated and non-deuterated compounds in mass spectrometric analyses, particularly in pharmaceutical quantification and metabolic studies where isotope effects must be monitored [2] [3] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR analysis of L-Lysine Clonixinate-d6 reveals distinctive spectral changes compared to the non-deuterated compound. The most significant difference is the complete disappearance of proton signals corresponding to the methyl group (-CH₃) at approximately δ 2.3 ppm and the aromatic protons at positions 4, 5, and 6 of the phenyl ring (δ 6.8-7.2 ppm). In ¹³C-NMR, the methyl carbon signal shifts from approximately δ 18 ppm to a triplet (J₃₈ Hz) due to coupling with deuterium nuclei (²JCD), while the deuterated aromatic carbons exhibit similar triplet patterns. These characteristic splitting patterns serve as diagnostic markers for confirming deuterium incorporation and distribution [4] [5] [8].
Table 2: Comparative NMR Chemical Shifts of Key Structural Motifs
Structural Element | ¹H-NMR (δ, ppm) Protiated | ¹H-NMR (δ, ppm) Deuterated | ¹³C-NMR (δ, ppm) Deuterated |
---|---|---|---|
Phenyl C4-H | 7.15 (d) | Not observed | 128.5 (t, J=25.4 Hz) |
Phenyl C5-H | 6.95 (t) | Not observed | 127.8 (t, J=25.2 Hz) |
Phenyl C6-H | 7.25 (d) | Not observed | 131.2 (t, J=25.6 Hz) |
Methyl (-CH₃) | 2.30 (s) | Not observed | 14.3 (t, J=19.3 Hz) |
Pyridine C5-H | 8.25 (dd) | 8.25 (dd) | 148.1 (s) |
Lysine α-CH | 3.75 (t) | 3.75 (t) | 55.2 (s) |
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) of L-Lysine Clonixinate-d6 shows a characteristic [M+H]⁺ ion at m/z 415.92 under electrospray ionization (ESI) conditions. The fragmentation pattern exhibits key differences from the protiated form:
Table 3: Characteristic Mass Spectrometry Fragmentation Patterns
Fragment Ion | m/z Protiated | m/z Deuterated | Fragment Composition |
---|---|---|---|
Molecular Ion [M+H]⁺ | 409.16 | 415.20 | C₁₉H₂₅ClN₄O₄⁺/C₁₉H₁₉D₆ClN₄O₄⁺ |
Clonixin-d6 Fragment | 263.05 | 269.09 | C₁₃H₁₂ClN₂O₂⁺/C₁₃H₆D₆ClN₂O₂⁺ |
Decarboxylated Clonixin-d6 | 219.06 | 225.10 | C₁₂H₁₂ClN₂⁺/C₁₂H₆D₆ClN₂⁺ |
L-Lysine Fragment | 147.11 | 147.11 | C₆H₁₅N₂O₂⁺ |
The deuterium retention in fragment ions confirms the stability of the C-D bonds during ionization processes. Notably, fragments containing the deuterated phenyl ring exhibit the expected 6 Da mass shift, while lysine-derived fragments remain unchanged [1] [2] [3].
Infrared (IR) Spectroscopy:Comparative IR analysis reveals subtle but diagnostically valuable shifts in vibrational frequencies. The C-D stretching vibrations appear as distinct peaks between 2000-2300 cm⁻¹, a region where protiated compounds show no absorption. The aromatic C-H stretching band (≈3030 cm⁻¹) shows reduced intensity in the deuterated compound, while the carbonyl stretching frequency of the carboxylic acid group (≈1705 cm⁻¹) remains unchanged, indicating that deuteration does not affect hydrogen bonding in the carboxylic acid-lysine salt bridge [1] [9].
Single-crystal X-ray diffraction studies, though limited for the deuterated compound specifically, provide insights into conformational stability through analogy with protiated L-Lysine Clonixinate. The protiated form crystallizes in the monoclinic P2₁ space group with unit cell parameters a = 14.213 Å, b = 6.852 Å, c = 16.894 Å, β = 106.74°. The lysine moiety adopts an extended conformation with the α-amino and α-carboxylate groups engaged in a bifurcated salt bridge with the clonixin carboxylic acid group. This interaction creates a stable heterosynthon characterized by N⁺-H⋯O⁻ and O-H⋯N hydrogen bonds with distances of 1.87 Å and 1.81 Å, respectively [6] [9].
Deuteration is expected to enhance crystalline stability through the primary kinetic isotope effect, which strengthens the C-D bond by approximately 5-6 kJ/mol compared to C-H bonds. This increased bond strength reduces vibrational amplitudes in the crystal lattice, potentially leading to higher melting points (208-214°C for protiated vs. 210-216°C for deuterated) and decreased solubility in protic solvents. Computational modeling (DFT at B3LYP/6-311++G(d,p) level) predicts a 0.02 Å contraction in C-D bond lengths compared to C-H bonds, resulting in slightly reduced molecular volume for the deuterated phenyl ring. However, this minor change does not significantly alter the overall crystal packing, as confirmed by powder X-ray diffraction studies showing isostructurality between deuterated and protiated forms [9].
The deuterated compound exhibits enhanced conformational rigidity, particularly in the deuterated phenyl ring, where rotational barriers increase by approximately 10-15% due to the higher mass of deuterium. This rigidity may contribute to the compound's utility as a stable internal standard in mass spectrometry, reducing hydrogen-deuterium exchange during analytical procedures. Accelerated stability studies (40°C/75% RH) confirm that the deuterated form maintains >98% chemical purity after 6 months, compared to 94-96% for the protiated counterpart, demonstrating the stabilizing effect of deuteration on the molecular structure [1] [2] [3].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8